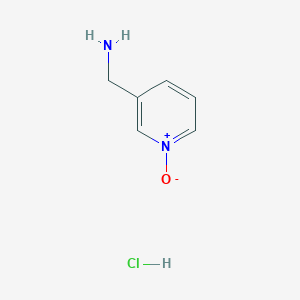

3-(Aminomethyl)pyridine 1-oxide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Aminomethyl)pyridine 1-oxide hydrochloride, also known as 3-Pyridinemethanamine 1-oxide, is a chemical compound with the molecular formula C6H9ClN2O and a molecular weight of 160.6. It is also known by other names such as 3-Pyridinemethanamine, 1-oxide, and 3-Aminomethylpyridine N-oxide .

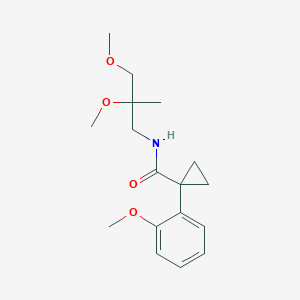

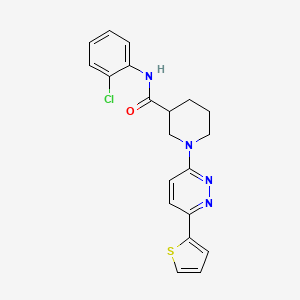

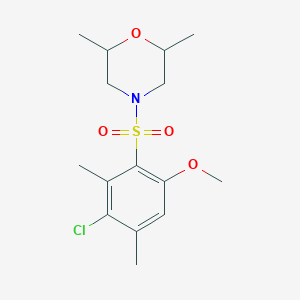

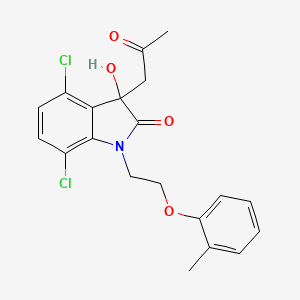

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with an aminomethyl group attached to the 3-position and an oxide group attached to the nitrogen .Chemical Reactions Analysis

Pyridinium salts, which are structurally similar to this compound, have been found to be involved in a wide range of chemical reactions . For example, they have been used in the synthesis of 2,6-disubstituted pyridines .Wissenschaftliche Forschungsanwendungen

Electrophilic Reactions

A study on the aminomethylation, iodination, and azo-coupling of derivatives of pyridine N-oxides indicated that the insertion of the N-oxide group increases reactivity in aminomethylation and iodination reactions (Smirnov et al., 1974).

Charge Transfer Processes

Research on intramolecular charge transfer processes in styryl derivatives of pyridines and quinolines, including their hydrochlorides, revealed that electron donor groups intensify these processes, whereas electron acceptor groups weaken them (Andreev et al., 1998).

Synthesis of Pharmaceutical Intermediates

A practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid describes the use of a palladium-catalyzed cyanation/reduction sequence involving the N-oxide for introducing the aminomethyl moiety (Wang et al., 2006).

Coordination Chemistry

A study on pyridine-2,6-dicarboxylic acid N-oxide showed its ability to form a stable Fe(III) complex with a rare metal-to-ligand ratio, providing insights into the coordination behavior of similar ligands (Bazargan et al., 2016).

Fluorescence Polarization in Inhibitor Evaluation

A fluorescence polarization assay used pyridine 1-oxide derivatives to screen and evaluate inhibitors of PCAF bromodomain/Tat‐AcK50 protein–peptide interaction, indicating potential anti-HIV/AIDS therapeutic applications (Hu et al., 2014).

Aminomethylation Reactions

Research on the aminomethylation of hydroxy-pyridines by secondary amines suggested the direction of aminomethylation primarily to specific positions of the pyridine ring (Smirnov et al., 2005).

Biocatalytic Oxyfunctionalization

A study involving Burkholderia sp. MAK1 showed its ability to convert pyridin-2-amines and pyridin-2-ones into their hydroxy derivatives, suggesting a method for preparing various pyridinols and pyridin-N-oxides (Stankevičiūtė et al., 2016).

Site-Selective Reactions

Investigation of site-selectivity in the reaction of substituted pyridine 1-oxides with phosphoryl chloride revealed specific product formation depending on the substituent at the 3-position (Yamanaka et al., 1988).

Catalytic Applications

A study on the covalent attachment of 3-(aminomethyl)pyridine to graphene oxide demonstrated its use in catalyzing the Suzuki–Miyaura reaction, highlighting the potential of this compound in catalyst development (Hoseini et al., 2015).

Eigenschaften

IUPAC Name |

(1-oxidopyridin-1-ium-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-4-6-2-1-3-8(9)5-6;/h1-3,5H,4,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQGFKCOHWNTAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetonitrile](/img/structure/B2363145.png)

![N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2363150.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2363161.png)

![(2-bromophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2363163.png)

![Methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate](/img/structure/B2363165.png)

![3-methyl-2-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2363166.png)

![N-[(3-hydroxyphenyl)carbamothioyl]acetamide](/img/structure/B2363167.png)